molecular formula C12H22O11 B014239 (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal CAS No. 13117-26-5

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Cat. No.: B014239
CAS No.: 13117-26-5
M. Wt: 342.30 g/mol
InChI Key: DKXNBNKWCZZMJT-ZYAMEUKBSA-N
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Description

Galabiose is an O-acyl carbohydrate.

Scientific Research Applications

Solubility Studies

One significant area of research involving this compound relates to its solubility characteristics. Gong et al. (2012) explored the solubilities of various saccharides, including (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal hydrate (maltose monohydrate), in ethanol-water mixtures. They found that the solubilities of these saccharides in ethanol–water mixtures increased with the equilibrium temperature, providing insights into the physical properties and potential applications of these compounds in various solvents (Gong, Wang, Zhang, & Qu, 2012).

Vibrational Spectroscopy

Another research direction is the vibrational spectroscopy of related compounds. Aydın and Özpozan (2020) conducted a study on 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl) oxan-2-yl]oxychromen-4-one, a compound structurally similar to the one . Their study included a theoretical investigation of the molecule's potential energy surfaces and vibrational spectroscopy, which is crucial for understanding the chemical and physical behavior of such molecules (Aydın & Özpozan, 2020).

Molecular Biology and Medicine

In the field of molecular biology and medicine, research has been conducted on compounds with structures similar to this compound. For example, a study by Muthusamy and Krishnasamy (2016) investigated a compound isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn, which is traditionally used in diabetes treatment. This study used molecular docking and dynamics simulation to explore the compound's potential in diabetes management (Muthusamy & Krishnasamy, 2016).

Mechanism of Action

Target of Action

The primary target of D-Galactose, 4-O-alpha-D-galactopyranosyl- is the gut microbiota . It acts as a selective modulator of bacterial growth, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .

Biochemical Pathways

The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- by the gut microbiota affects several biochemical pathways. It generates organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, which can inhibit the growth of harmful bacteria .

Pharmacokinetics

The pharmacokinetics of D-Galactose, 4-O-alpha-D-galactopyranosyl- are characterized by its lack of significant digestion or absorption in the stomach or small intestine . It reaches the colon intact, where it is fermented by the microbiota

Result of Action

The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- results in the production of organic acids that lower the pH of the colon . This can inhibit the growth of harmful bacteria and promote the growth of beneficial bacteria . The compound thus contributes to a healthier gut microbiota and can have a positive impact on overall health .

Action Environment

The action of D-Galactose, 4-O-alpha-D-galactopyranosyl- is influenced by the environment in the gut. Factors such as the existing composition of the gut microbiota, pH levels, and the presence of other nutrients can affect the compound’s action, efficacy, and stability . For instance, its fermentation and the resulting effects on the gut microbiota can be influenced by the types of bacteria present in the gut .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal' can be achieved through the following steps:", "Starting Materials": [ "D-Glucose", "D-Mannitol", "D-Sorbitol", "Acetone", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium periodate", "Sodium bisulfite", "Sodium chloride", "Sodium carbonate", "Potassium carbonate", "Tetra-n-butylammonium fluoride", "Methanesulfonic acid", "Triethylamine", "Toluene", "Diethyl ether", "Ethyl acetate", "Acetonitrile", "Water" ], "Reaction": [ "Conversion of D-Glucose to D-Mannitol using sodium borohydride", "Conversion of D-Mannitol to D-Sorbitol using sodium periodate and sodium bisulfite", "Conversion of D-Sorbitol to 1,6-dianhydro-D-sorbitol using methanesulfonic acid and triethylamine", "Conversion of 1,6-dianhydro-D-sorbitol to 4-deoxy-4-iodo-1,6-dianhydro-D-sorbitol using iodine and sodium carbonate", "Conversion of 4-deoxy-4-iodo-1,6-dianhydro-D-sorbitol to 4-deoxy-4-iodo-L-sorbose using sodium borohydride and sodium hydroxide", "Conversion of 4-deoxy-4-iodo-L-sorbose to L-sorbose using sodium borohydride and sodium hydroxide", "Conversion of L-sorbose to L-sorbosone using sodium periodate", "Conversion of L-sorbosone to L-sorbose-5-ketals using sodium borohydride and acetic acid", "Conversion of L-sorbose-5-ketals to L-xylo-hex-5-ulose using potassium carbonate and tetra-n-butylammonium fluoride", "Conversion of L-xylo-hex-5-ulose to (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal using toluene, diethyl ether, ethyl acetate, and acetonitrile" ] }

13117-26-5

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11-,12+/m0/s1

InChI Key

DKXNBNKWCZZMJT-ZYAMEUKBSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

synonyms

4-O-alpha-D-galactopyranosyl-D-galactose
alpha-D-galactopyranose-(1-4)-beta-D-galactopyranose
digal
gal alpha 1-4 gal beta
Gal-1-4-Gal
galabiose
galactosyl-alpha1-4-galactose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 2
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 3
Reactant of Route 3
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 4
Reactant of Route 4
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 5
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 6
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

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